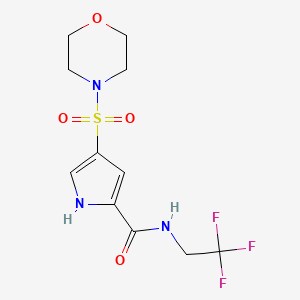
4-morpholin-4-ylsulfonyl-N-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-morpholin-4-ylsulfonyl-N-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxamide, also known as MPTP, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a potent inhibitor of mitochondrial complex I and has been shown to induce Parkinson's disease-like symptoms in animals and humans.
作用机制
4-morpholin-4-ylsulfonyl-N-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxamide is a potent inhibitor of mitochondrial complex I, which is an essential component of the electron transport chain. By inhibiting complex I, 4-morpholin-4-ylsulfonyl-N-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxamide disrupts the production of ATP, which leads to a decrease in energy production and an increase in oxidative stress. This, in turn, leads to the selective death of dopaminergic neurons in the substantia nigra.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-morpholin-4-ylsulfonyl-N-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxamide are well-documented. It has been shown to induce Parkinson's disease-like symptoms in animals and humans, including tremors, rigidity, and bradykinesia. 4-morpholin-4-ylsulfonyl-N-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxamide also induces oxidative stress and inflammation in the brain, which can lead to further damage to dopaminergic neurons.
实验室实验的优点和局限性
One of the main advantages of using 4-morpholin-4-ylsulfonyl-N-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxamide in lab experiments is its ability to selectively damage dopaminergic neurons in the substantia nigra, which closely mimics the pathophysiology of Parkinson's disease. However, the use of 4-morpholin-4-ylsulfonyl-N-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxamide also has several limitations. It is a potent neurotoxin and can be dangerous if not handled properly. Additionally, the model is not perfect and does not fully replicate the complex nature of Parkinson's disease.
未来方向
There are several future directions for the use of 4-morpholin-4-ylsulfonyl-N-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxamide in scientific research. One area of focus is the development of new therapies for the treatment of Parkinson's disease. Researchers are also exploring the use of 4-morpholin-4-ylsulfonyl-N-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxamide in the study of other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease. Additionally, there is a need for further research into the mechanisms of 4-morpholin-4-ylsulfonyl-N-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxamide-induced neurotoxicity and the development of new models that better replicate the complex nature of Parkinson's disease.
合成方法
4-morpholin-4-ylsulfonyl-N-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxamide can be synthesized through a series of chemical reactions involving 4-morpholineethanesulfonic acid, 2,2,2-trifluoroethylamine, and pyrrole-2-carboxylic acid. The synthesis process is complex and requires specialized equipment and expertise.
科学研究应用
4-morpholin-4-ylsulfonyl-N-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxamide has been extensively used in scientific research to study the mechanisms of Parkinson's disease. It has been shown to selectively damage dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. This model has been used to study the pathophysiology of Parkinson's disease and to develop new therapies for the treatment of this debilitating disorder.
属性
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O4S/c12-11(13,14)7-16-10(18)9-5-8(6-15-9)22(19,20)17-1-3-21-4-2-17/h5-6,15H,1-4,7H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWRDCHAHDFBKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CNC(=C2)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-morpholin-4-ylsulfonyl-N-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


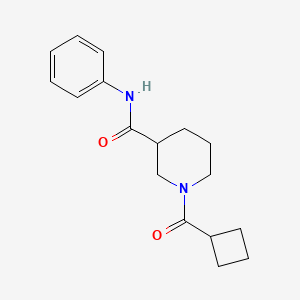
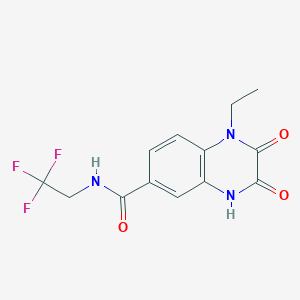
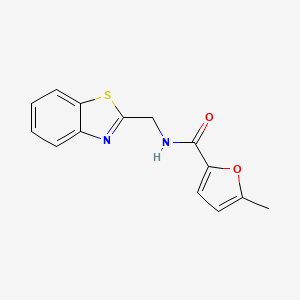
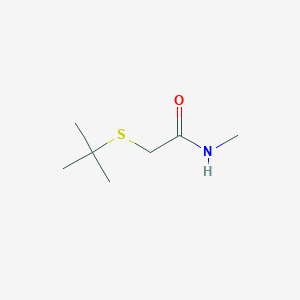
![[2-(furan-2-ylmethylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7465885.png)
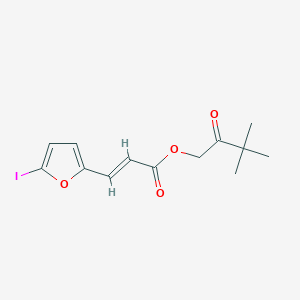

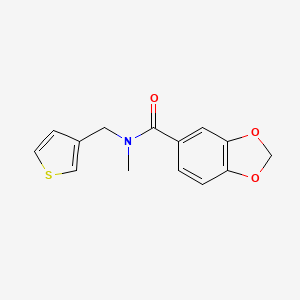
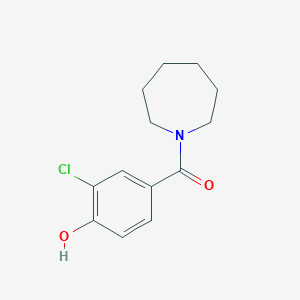
![N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide](/img/structure/B7465918.png)
![2-(4-bromophenoxy)-N-[2-(tert-butylamino)-2-oxoethyl]-N-methylpropanamide](/img/structure/B7465926.png)

![[2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7465947.png)